N-(4-methylthio-phenyl)benzamidine
Description
Properties
Molecular Formula |
C14H14N2S |
|---|---|
Molecular Weight |
242.34 g/mol |
IUPAC Name |
N'-(4-methylsulfanylphenyl)benzenecarboximidamide |
InChI |
InChI=1S/C14H14N2S/c1-17-13-9-7-12(8-10-13)16-14(15)11-5-3-2-4-6-11/h2-10H,1H3,(H2,15,16) |
InChI Key |
UEMCKSUWNLDKAT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)N=C(C2=CC=CC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The methylthio group distinguishes N-(4-methylthio-phenyl)benzamidine from analogs with other substituents:
- Electron-Withdrawing Groups (EWGs): Compounds like N-(4-(Thiomorpholinosulfonyl)phenyl)benzamide (LASSBio-1446) feature a sulfonyl group (-SO₂-), which increases polarity and reduces lipophilicity compared to -SMe .
- Methoxy Groups: N-(4-Methoxyphenyl)benzamide derivatives exhibit improved solubility due to the methoxy (-OMe) group’s polarity, contrasting with the more lipophilic -SMe .
Table 1: Substituent Effects on Key Properties
Pharmacokinetic Considerations
- Solubility and Bioavailability: The methanesulfonic acid salt of N-hydroxy-4-{5-[4-(5-isopropyl-2-methyl-1,3-thiazol-4-yl)phenoxy]pentoxy}benzamidine () demonstrates enhanced aqueous solubility (>50 mg/mL) compared to free bases, a strategy applicable to -SMe derivatives for oral administration.
- Metabolic Stability: Halogenated analogs (e.g., bromine in ) resist oxidative metabolism, whereas -SMe may undergo S-demethylation, necessitating prodrug approaches .
Preparation Methods
Reaction Mechanism and Conditions
-
Substrate Activation : The Lewis acid coordinates to the nitrile’s cyano group, polarizing the C≡N bond and enhancing electrophilicity.
-
Nucleophilic Attack : The amine’s lone pair attacks the activated nitrile carbon, forming a tetrahedral intermediate.
-
Proton Transfer and Elimination : Sequential proton transfers and elimination of ammonia yield the amidine product.
Optimized Parameters :
-
Solvent : Anhydrous toluene or dichloromethane.
-
Temperature : Reflux (110°C for toluene) for 12–24 hours.
Challenges :
-
Moisture sensitivity necessitates strict anhydrous conditions.
-
Competing side reactions (e.g., hydrolysis of nitrile to amide) reduce yield.
Benzamidine Hydrochloride and 4-Methylthiophenyl Electrophiles
An alternative route employs benzamidine hydrochloride as the amidine source, reacting it with 4-methylthiophenyl derivatives such as 4-methylthiophenyl isothiocyanate or bromide. This method leverages nucleophilic substitution or addition-elimination mechanisms.
Procedure Highlights
-
Nucleophilic Substitution :
-
Addition-Elimination with Isothiocyanate :
Advantages :
-
Avoids moisture-sensitive Lewis acids.
-
Compatible with diverse electrophiles (e.g., bromides, iodides).
Limitations :
-
Mercury-based desulfurization poses toxicity concerns.
-
Lower yields compared to Lewis acid methods.
Functional Group Transformation from N-(4-Methylthiophenyl)benzamide
A less common but viable approach involves converting N-(4-methylthiophenyl)benzamide to the corresponding amidine via PCl₅-mediated amidination .
Stepwise Process
-
Chlorination : Treat benzamide with PCl₅ in dichloroethane to form the imidoyl chloride.
-
Amination : React the intermediate with aqueous NH₃ or ammonium acetate.
Key Data :
-
Chlorination : 0°C to reflux, 4 hours (85% conversion).
Drawbacks :
-
Handling PCl₅ requires rigorous safety protocols.
-
Multi-step synthesis increases time and cost.
Comparative Analysis of Methods
| Parameter | Lewis Acid Method | Benzamidine Hydrochloride Route | Amidine Transformation |
|---|---|---|---|
| Yield | 65–72% | 50–63% | 60% |
| Reaction Time | 12–24 h | 6–12 h | 16 h |
| Toxicity | Moderate (FeCl₃) | Low (K₂CO₃) | High (PCl₅) |
| Scalability | High | Moderate | Low |
| Purification | Column chromatography | Recrystallization | Column chromatography |
Q & A
Q. What are common synthetic routes for N-(4-methylthio-phenyl)benzamidine and its derivatives?
The synthesis of benzamidine derivatives often involves nucleophilic substitution or condensation reactions. For example, green synthesis methods utilize water as a solvent and avoid additional catalysts. A notable approach involves the intermolecular cyclization of N-(2-iodoaryl)benzamidine to form benzimidazole derivatives in moderate to high yields under mild conditions (100°C, 30 h) . Another method employs sodium hydride or potassium carbonate as a base for deprotonation, followed by nucleophilic substitution with benzamidine precursors in aprotic solvents like DMF or DMSO .
Q. How can spectroscopic techniques characterize benzamidine derivatives?
Key techniques include:
- NMR : ¹H-NMR is critical for tracking proton shifts, such as the upfield shift in CPD-benzamidine complexes, which confirms 1:1 stoichiometry via Job plot analysis .
- Mass Spectrometry (ESI-MS) : Used to detect [CPD·benzamidine] complexes at 10 μM concentrations in acetonitrile, providing insights into salt formation and binding affinities .
- X-ray Crystallography : Resolves molecular configurations, such as Z-isomer dominance in N-(1,2,4-triazol-5-yl)benzamidine and its hydrochloride salt, stabilized by intramolecular hydrogen bonds .
Q. What mechanisms underpin the inhibitory activity of benzamidine derivatives against serine proteases?
Benzamidine derivatives act as arginine mimetics, binding to the S1 pocket of trypsin-like proteases (e.g., thrombin, factor Xa) via electrostatic interactions with Asp 189. Their basic amidine group (pKa ~11.6) mimics the guanidinium group of arginine, competitively blocking substrate access . For instance, NAPAP, a thrombin inhibitor, demonstrates this mechanism through extensive structure-activity studies .
Advanced Research Questions
Q. How can discrepancies in IC₅₀ values for benzamidine derivatives across enzyme assays be resolved?
Contradictions often arise from variations in assay conditions:
- Enzyme Source/Purity : Use recombinant enzymes with standardized activity units.
- Buffer Composition : Include 150 mM NaCl to mimic physiological ionic strength, as electrostatic interactions are sensitive to ionic perturbations .
- Normalization : Express IC₅₀ relative to a control inhibitor (e.g., apixaban for factor Xa assays) .
Q. What computational methods predict binding modes of benzamidine derivatives?
- Molecular Dynamics (MD) : AMOEBA force field simulations with explicit polarization accurately predict absolute binding free energies (e.g., benzamidine-trypsin: ΔG = -5.2 kcal/mol, experimental ΔG = -5.0 kcal/mol) .
- Docking Studies : Tools like AutoDock Vina model interactions between substituted benzamidines and protease active sites, validated by X-ray structures .
Q. How do structural modifications influence pharmacokinetics?
- Fluorination : 4-Fluorobenzamidine may enhance target affinity by increasing electronegativity, though experimental validation is pending .
- Salt Forms : 2 methanesulfonic acid salts improve solubility 8.5-fold in water and bioavailability by 46% compared to monovalent salts, as shown in preclinical asthma models .
Q. What strategies enhance solubility without compromising inhibitory activity?
Q. How can crystallography resolve labile bonds in benzamidine derivatives?
Ultra-low temperature (17.5 K) X-ray studies preserve photolabile bonds (e.g., N–Cl in N-chloro-N′-aryl derivatives), enabling precise charge density mapping. Quantum crystallography further refines electron distribution models, critical for understanding reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
